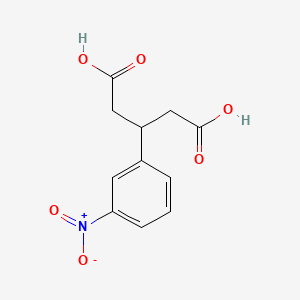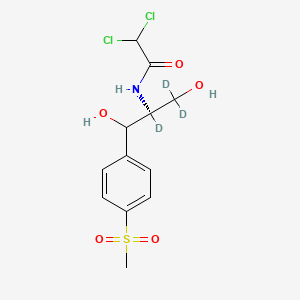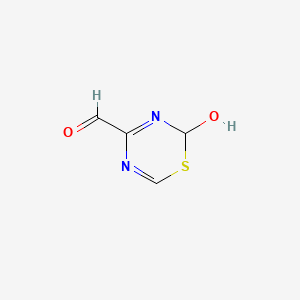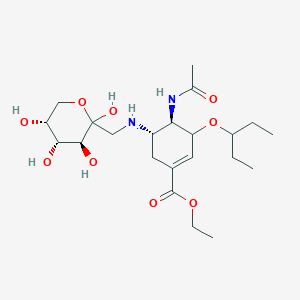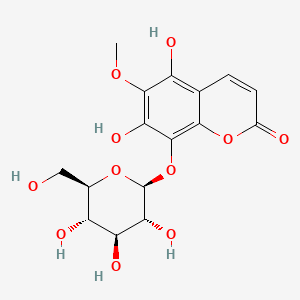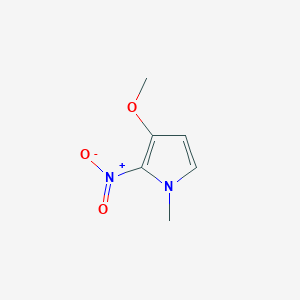
Cevimeline-d4 Hydrochloride Salt (Major)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cevimeline-d4 Hydrochloride Salt (Major) is a labeled muscarinic acetylcholine receptor agonist, specifically targeting the M1 and M3 receptors. This compound is a deuterated form of cevimeline hydrochloride, which is used primarily for research purposes. It is a rigid analogue of acetylcholine and functions by activating the acetylcholine receptors on salivary acinar cells .
Métodos De Preparación
The synthesis of Cevimeline-d4 Hydrochloride Salt involves the incorporation of deuterium atoms into the cevimeline molecule. The synthetic route typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Cyclization: Formation of the spirocyclic structure.
Hydrochloride Salt Formation: Conversion of the free base into the hydrochloride salt form.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.
Análisis De Reacciones Químicas
Cevimeline-d4 Hydrochloride Salt undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cevimeline-d4 Hydrochloride Salt is used extensively in scientific research due to its ability to activate muscarinic acetylcholine receptors. Some of its applications include:
Chemistry: Studying the binding and activation mechanisms of muscarinic receptors.
Biology: Investigating the physiological effects of muscarinic receptor activation on salivary glands and other tissues.
Medicine: Researching potential therapeutic uses for conditions like dry mouth and Sjögren’s syndrome.
Industry: Developing new drugs and therapeutic agents targeting muscarinic receptors.
Mecanismo De Acción
Cevimeline-d4 Hydrochloride Salt exerts its effects by binding to and activating muscarinic M1 and M3 receptors. These receptors are found in various exocrine glands, including salivary and sweat glands. Activation of these receptors leads to increased secretion from these glands. The compound increases the intracellular concentration of calcium ions, which plays a crucial role in the secretion process .
Comparación Con Compuestos Similares
Cevimeline-d4 Hydrochloride Salt is similar to other muscarinic agonists such as:
Pilocarpine: Another muscarinic agonist used for treating dry mouth.
Bethanechol: A muscarinic agonist with longer-lasting effects.
Salagen: A brand name for pilocarpine hydrochloride, used for similar therapeutic purposes.
What sets Cevimeline-d4 Hydrochloride Salt apart is its deuterated form, which can provide more stable and prolonged effects in research settings .
Propiedades
Fórmula molecular |
C10H18ClNOS |
|---|---|
Peso molecular |
239.80 g/mol |
Nombre IUPAC |
(2S,5S)-2-deuterio-2-(trideuteriomethyl)spiro[1,3-oxathiolane-5,3'-1-azabicyclo[2.2.2]octane];hydrochloride |
InChI |
InChI=1S/C10H17NOS.ClH/c1-8-12-10(7-13-8)6-11-4-2-9(10)3-5-11;/h8-9H,2-7H2,1H3;1H/t8-,10-;/m0./s1/i1D3,8D; |
Clave InChI |
SURWTGAXEIEOGY-LQLIPKPHSA-N |
SMILES isomérico |
[2H][C@@]1(O[C@@]2(CN3CCC2CC3)CS1)C([2H])([2H])[2H].Cl |
SMILES canónico |
CC1OC2(CN3CCC2CC3)CS1.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


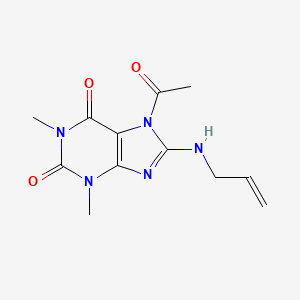
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![5-[(2-Chlorophenyl)methyl]-6,7-dihydrothieno[3,2-c]pyridinium Bromide](/img/structure/B13837830.png)
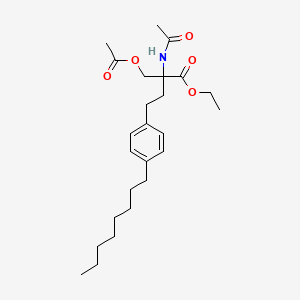
![3-(4,5-Dihydro-1-[(methyl-d3)-1H-pyrrol-2-yl)]pyridine; 3-[4,5-Dihydro-1-(methyl-d3)pyrrol-2-yl]pyridine; N-Methylmyosmine-d3](/img/structure/B13837839.png)
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
